molecular formula C12H9Cl2NO3S B4867406 METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

Cat. No.: B4867406
M. Wt: 318.2 g/mol
InChI Key: LIYNNHZAPVHZDA-UHFFFAOYSA-N
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Description

METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE is a synthetic organic compound with the molecular formula C12H10Cl2NO3S This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms, a carbonyl group, and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Chlorination: The benzothiophene ring is then chlorinated using chlorine gas or a chlorinating reagent such as thionyl chloride to introduce the chlorine atoms at the 3 and 6 positions.

    Carbonylation: The chlorinated benzothiophene is reacted with a carbonylating agent, such as phosgene or carbon monoxide, to introduce the carbonyl group.

    Amination: The carbonylated intermediate is then reacted with an amine, such as glycine methyl ester, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE can be compared with other similar compounds, such as:

    METHYL 2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE: Similar structure but with a different aromatic ring system.

    METHYL 2-{[(3,6-DICHLORO-2-METHOXYBENZOYL)AMINO}BENZOATE: Contains a methoxy group instead of an amino acetate moiety.

    METHYL 4-{[(3-CHLORO-1-BENZOTHIEN-2-YL)CARBONYL]CARBOHYDRAZONOYL}BENZOATE: Different substitution pattern on the benzothiophene ring.

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c1-18-9(16)5-15-12(17)11-10(14)7-3-2-6(13)4-8(7)19-11/h2-4H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYNNHZAPVHZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE

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